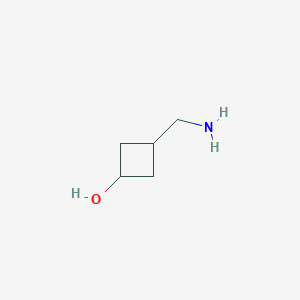
3-(Aminomethyl)cyclobutanol
Descripción general
Descripción
3-(Aminomethyl)cyclobutanol is a compound that features a cyclobutanol ring, which is a four-membered cyclic alcohol, with an aminomethyl group (-NH2CH2-) attached to it. This structure is a key scaffold in medicinal chemistry due to its unique structural features that can lead to a range of biological properties .
Synthesis Analysis
The synthesis of compounds related to 3-(Aminomethyl)cyclobutanol often involves multi-step reactions. For instance, the synthesis of 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, a compound with a similar cyclobutanol core, was achieved through a series of reactions starting with the monoalkylation of m-carborane followed by a 2 + 2 cycloaddition and subsequent reductive steps . Another approach for synthesizing cyclobutanol derivatives is the photocyclization of alpha-amido alkylaryl ketones, which involves a Norrish/Yang reaction . Additionally, enantioselective syntheses have been reported, such as the synthesis of (1R, 2R, 3S)-1-amino-2,3-bishydroxymethylcyclobutane derivatives through ring contraction methods like the Wolff rearrangement .
Molecular Structure Analysis
The molecular structure of 3-(Aminomethyl)cyclobutanol and its derivatives is characterized by the presence of a cyclobutane ring, which imparts conformational restriction and rigidity to the molecule. This rigidity can influence the biological activity of the compound. For example, the synthesis of the four stereoisomers of 1-amino-2-(hydroxymethyl)cyclobutanecarboxylic acid demonstrated the importance of stereochemistry in the binding affinity to the glycine site of the NMDA receptor .
Chemical Reactions Analysis
Cyclobutanol derivatives can undergo various chemical reactions. The [2+2] photocycloaddition is a notable reaction for synthesizing cis-cyclobutane β-amino acids . Palladium-catalyzed enantioselective C(sp3)–H arylation has been used to functionalize aminomethyl-cycloalkanes, including cyclobutanes, with aryl boronic acids . Additionally, cyclobutanol derivatives can be transformed into different functional groups, such as thioureas, which have applications in organocatalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Aminomethyl)cyclobutanol derivatives are influenced by their cyclobutane core. The rigidity of the cyclobutane ring can affect the solubility, boiling point, and melting point of these compounds. The presence of the aminomethyl group also contributes to the compound's basicity and ability to form hydrogen bonds, which can be crucial for its biological activity. For instance, the synthesis of 2-amino-1,3-diols with a cyclobutane ring showed that the solvent can modulate the selectivity of the reaction, indicating the importance of physical properties in the synthesis of these molecules .
Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Medicinal Chemistry
3-(Aminomethyl)cyclobutanol is a key scaffold in medicinal chemistry, known for its unique structural features and biological properties. The Pd(II)-catalyzed enantioselective C(sp3)–H arylation of aminomethyl-cyclopropanes and -cyclobutanes highlights the significance of strained aminomethyl-cycloalkanes. This process, guided by tertiary alkylamines, results in the formation of carbon-aryl bonds on the strained cycloalkanes framework as single diastereomers with excellent enantiomeric ratios. This method, central to the success of synthesizing biologically active small molecules, emphasizes the importance of 3-(Aminomethyl)cyclobutanol in the realm of synthetic and medicinal chemistry (Rodrigalvarez et al., 2022).
Photocyclization and Stereoselective Synthesis
The compound is also instrumental in the regio-, stereo-, and enantioselective synthesis of cyclobutanols via the photoaddition of 1,3-dioxin-4-ones and lipase-catalyzed acetylation. This method leads to the synthesis of homochiral cis-2-hydroxymethylcyclobutanols and their derivatives, which are potential precursors for a series of biologically active compounds (Sato et al., 1992).
Advanced Organic Synthesis Techniques
In the realm of organic chemistry, 3-(Aminomethyl)cyclobutanol derivatives are prepared through sophisticated synthetic techniques. For instance, 3-carboethoxyethylidene cyclobutanols are formed via [2+2] cycloaddition, followed by acidic hydrolysis. These cyclobutanols are then treated with various bases to yield substituted 3,4-dimethyl-2-pyrones, showcasing the chemical versatility of 3-(Aminomethyl)cyclobutanol (Jung & Novack, 2005).
Synthesis of Bioactive Molecules
The compound also plays a critical role in the synthesis of bioactive molecules. For example, the synthesis of (1s,2s)-1-hydroxy-2-[(s)-valylamino]cyclobutane-1-acetic acid, an unusual cyclobutanol-containing dipeptide, has shown enhanced antibacterial activity, demonstrating the compound's significance in the development of new antimicrobial agents (Baldwin et al., 1986).
Radical-Mediated Functionalization
Cyclobutanols, including 3-(Aminomethyl)cyclobutanol, are key precursors in the radical-mediated ring-opening functionalization to produce γ-substituted ketones. This methodology represents a significant advancement in the synthesis of ketone derivatives and highlights the compound's utility in synthetic organic chemistry (Ren & Zhu, 2016).
Safety And Hazards
3-(Aminomethyl)cyclobutanol is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory tract irritation) . It is advised to avoid breathing mist, gas, or vapours, avoid contact with skin and eyes, and use personal protective equipment .
Propiedades
IUPAC Name |
3-(aminomethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAINJWHBAJGSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201300679 | |
| Record name | trans-3-(Aminomethyl)cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201300679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)cyclobutanol | |
CAS RN |
1234616-04-6, 917827-91-9, 167081-42-7 | |
| Record name | trans-3-(Aminomethyl)cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201300679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(aminomethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(aminomethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol](/img/structure/B173619.png)
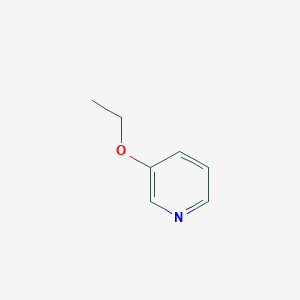
![5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B173625.png)
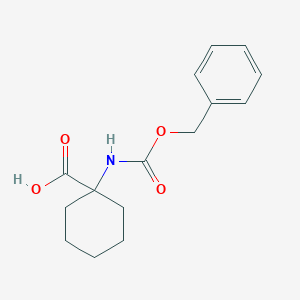

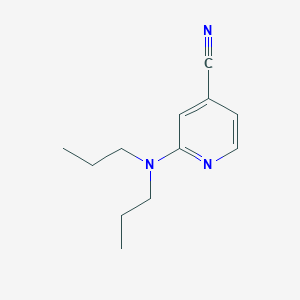
![N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B173633.png)
![1-[(4-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B173634.png)
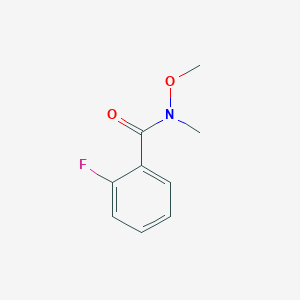
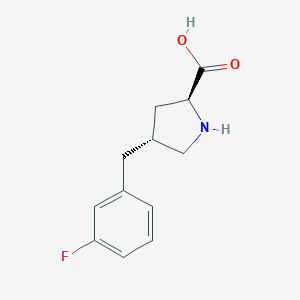
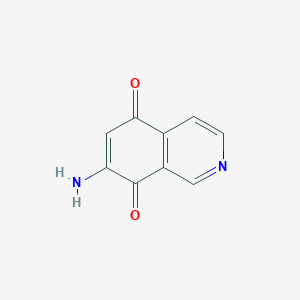
![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)
![1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)](/img/structure/B173648.png)
